molecular formula C45H69NO8 B180385 Lipase Substrate CAS No. 195833-46-6

Lipase Substrate

Cat. No. B180385
CAS RN: 195833-46-6
M. Wt: 752 g/mol
InChI Key: FYOMYGYHAZESGQ-UHFFFAOYSA-N
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Description

Lipase substrate (1,2-Di- O -lauryl- rac -glycero-3- (glutaric,acid 6-methylresorufin) ester, DGGR) is a chromogenic substrate for lipases. It is used in colorimetric methods to measure lipase activity. This substrate produces a red-purple compound, methylresorufin, upon digestion by the lipase enzyme .


Synthesis Analysis

Lipase activity assay in organic media . The survey of substrates and products in reactions catalyzed by lipases E.C. 3.1.1.3 . Evaluation of lipase access tunnels and analysis of substance transport in comparison with experimental data .


Molecular Structure Analysis

Thermostable lipases are one of the most favourable enzymes used in food industries, pharmaceutical field, and actively been studied as potential biocatalyst in biodiesel production and other biotechnology application . The investigation shows the distortion of the oxyanion hole in both the substrate-bound and unbound states of LipA and highlights the strengthening of the same in the tetrahedral intermediate complex .


Chemical Reactions Analysis

Lipases in Esterification Reactions: A Review . Lipases are industrial biocatalysts, which are involved in several novel reactions, occurring in aqueous medium as well as non-aqueous medium .


Physical And Chemical Properties Analysis

Lipase enzyme is water-soluble, so it can act only on the surface of fat molecules . Modifications on the enzyme structure are critical in optimizing the stability of enzyme to thermophilic conditions .

Scientific Research Applications

Biocatalytic Efficiency

  • Ionic Liquids and Lipase Immobilization : Ionic liquids have been studied for their potential to enhance the efficiency of lipase biocatalysis. The immobilization of lipases, a process where enzymes are fixed to a solid support, can increase their stability and allow for their reuse, making them more efficient for industrial applications (Péter, Paul, & Ursoiu, 2011).

Industrial Applications

  • Lipases in Manufacturing : Lipases are highly regarded in industry for their stability, selectivity, and substrate specificity. They are used in the production of a wide range of products, such as detergents, pharmaceuticals, and in food processing. Research has also focused on process optimization and scale-up for industrial implementation of lipase applications (Sarmah et al., 2018).

Structural Studies

  • Stereospecificity of Lipases : Studies of the three-dimensional structure of lipases, such as Candida antarctica lipase B, have provided insights into their high stereoselectivity towards secondary alcohols. Understanding the structural basis of this selectivity is crucial for their use in chemical synthesis (Uppenberg et al., 1995).

Biotechnological Applications

  • Lipases in Biosensors and Bioassays : Lipases have applications in analytical chemistry, particularly as part of biosensors or bioassays. Their ability to convert triglycerides and other esterified substrates makes them suitable for a range of analytical applications (Pohanka, 2019).
  • Halophilic Lipases in Biofuel Production : Halophilic lipases, which are stable in high-salt environments, are increasingly explored for their potential in biofuel production and other industrial processes where high salt stability is desired (Schreck & Grunden, 2014).

Miscellaneous Applications

  • Lipase Promiscuity in Organic Synthesis : Lipases exhibit catalytic promiscuity, meaning they can catalyze a variety of reactions, including C-C bond formation. This versatility expands their applicability in biotechnology sectors (Kapoor & Gupta, 2012).
  • Lipase Stereoselectivity : Understanding the molecular basis of lipase stereoselectivity is crucial for their application in producing optically pure compounds. Factors like steric complementarity and regional structural flexibility play a significant role in their catalytic properties (Chen et al., 2018).

Mechanism of Action

Target of Action

The primary target of the Lipase Substrate Chromogenic, also known as this compound or 1-O-(2,3-didodecoxypropyl) 5-O-(6-methyl-7-oxophenoxazin-3-yl) pentanedioate, is the enzyme lipase . Lipases are members of the large hydrolase enzyme family specialized in catalyzing the hydrolysis of triacylglycerol (TAG) ester linkages, converting them to free fatty acids (FFAs) and glycerol . They are important biocatalysts in the field of biotechnology .

Mode of Action

The this compound Chromogenic interacts with lipase enzymes by serving as a substrate for these enzymes . The lipase enzyme catalyzes the hydrolysis of the this compound Chromogenic, leading to the release of a chromogenic product . This interaction allows the lipase to catalyze specific ester degradation under ambient circumstances without generating undesirable byproducts .

Biochemical Pathways

The this compound Chromogenic is involved in the biochemical pathway of lipid hydrolysis . Lipases catalyze the hydrolysis of the this compound Chromogenic, leading to the production of free fatty acids and a chromogenic product . This process is part of the larger lipid metabolism pathway, which plays a crucial role in energy production and storage, as well as in the synthesis of bioactive lipids .

Pharmacokinetics

As a substrate for lipase enzymes, it is expected to be metabolized into its constituent parts upon enzymatic action .

Result of Action

The result of the action of the this compound Chromogenic is the production of a chromogenic product upon digestion by the lipase enzyme . This chromogenic product is a red-purple compound known as methylresorufin . The generation of this chromogenic product allows for the colorimetric measurement of lipase activity .

Action Environment

The action of the this compound Chromogenic is influenced by various environmental factors. For instance, the activity of lipase enzymes, and thus the efficacy of the this compound Chromogenic, can be affected by factors such as temperature . Lipases from different sources may have different optimal temperatures for activity . Additionally, the stability of the this compound Chromogenic may be influenced by factors such as pH and the presence of other chemicals in the environment .

Safety and Hazards

Not a dangerous substance according to GHS classification criteria. No known OSHA hazards. May cause eye irritation. May cause gastrointestinal discomfort. May cause irritation to respiratory tract. May cause irritation to skin . Avoid dust formation. Avoid breathing mist, gas or vapours.Avoid contacting with skin and eye. Use personal protective equipment.Wear chemical impermeable gloves. Ensure adequate ventilation.Remove all sources of ignition. Evacuate personnel to safe areas.Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

The “Lipase Substrate Chromogenic” interacts with lipase, an enzyme that catalyzes the hydrolysis of fats . The substrate is cleaved by the action of lipase, leading to a change in color that can be measured . This property makes it a valuable tool for studying lipase activity in various biological samples .

Cellular Effects

The “this compound Chromogenic” influences cell function by serving as a substrate for lipase . The hydrolysis of this substrate can impact cellular metabolism, particularly lipid metabolism . The product of this reaction can also influence cell signaling pathways and gene expression .

Molecular Mechanism

The “this compound Chromogenic” exerts its effects at the molecular level through its interactions with lipase . Lipase binds to the substrate and catalyzes its hydrolysis, leading to the release of a chromogenic product . This process can be influenced by various factors, including the presence of cofactors and the pH of the environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the “this compound Chromogenic” can change over time . The substrate may degrade over time, affecting its ability to interact with lipase . Long-term studies have also shown that the substrate can have lasting effects on cellular function, particularly in terms of lipid metabolism .

Dosage Effects in Animal Models

The effects of the “this compound Chromogenic” can vary with different dosages in animal models . Higher doses may lead to increased lipase activity, but they may also result in toxic or adverse effects .

Metabolic Pathways

The “this compound Chromogenic” is involved in the metabolic pathway of lipid hydrolysis . It interacts with lipase, which catalyzes the breakdown of fats into glycerol and fatty acids . This process can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

The “this compound Chromogenic” is transported and distributed within cells and tissues through various mechanisms . It can interact with transporters and binding proteins, which can affect its localization and accumulation . The distribution of the substrate can also be influenced by factors such as pH and temperature .

Subcellular Localization

The “this compound Chromogenic” can be localized to specific compartments or organelles within the cell . Its activity and function can be influenced by targeting signals and post-translational modifications .

properties

IUPAC Name

1-O-(2,3-didodecoxypropyl) 5-O-(6-methyl-7-oxophenoxazin-3-yl) pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H69NO8/c1-4-6-8-10-12-14-16-18-20-22-31-50-34-38(51-32-23-21-19-17-15-13-11-9-7-5-2)35-52-43(48)25-24-26-44(49)53-37-27-28-39-42(33-37)54-45-36(3)41(47)30-29-40(45)46-39/h27-30,33,38H,4-26,31-32,34-35H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOMYGYHAZESGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C(=C3O2)C)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H69NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583514
Record name 2,3-Bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

752.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

195833-46-6
Record name 2,3-Bis(dodecyloxy)propyl 4-methyl-3-oxo-3H-phenoxazin-7-yl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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